molecular formula C15H20N2O3S B466544 N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide CAS No. 433946-97-5

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide

Cat. No.: B466544
CAS No.: 433946-97-5
M. Wt: 308.4g/mol
InChI Key: MWFAQNDHELOASW-UHFFFAOYSA-N
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Description

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide is a chemical compound with a complex structure that includes a piperidine ring, a sulfonyl group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-piperidin-1-ylsulfonylphenylamine with cyclopropanecarboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-piperidin-1-ylsulfonylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c18-15(12-4-5-12)16-13-6-8-14(9-7-13)21(19,20)17-10-2-1-3-11-17/h6-9,12H,1-5,10-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFAQNDHELOASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49726728
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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